molecular formula C18H15NO3 B5830695 N-(4-hydroxyphenyl)-2-(1-naphthyloxy)acetamide

N-(4-hydroxyphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B5830695
M. Wt: 293.3 g/mol
InChI Key: FVXDLXGTKQPQIX-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as HNPA and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of HNPA is not fully understood; however, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
HNPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to contribute to inflammation and cancer growth. Additionally, HNPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of HNPA is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations of HNPA is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on HNPA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. HNPA has been shown to exhibit neuroprotective properties, and further research is needed to explore its potential in this area. Additionally, research on the synthesis of HNPA analogs may lead to the development of more effective cancer treatments. Finally, further studies are needed to fully understand the mechanism of action of HNPA and its potential applications in medical research.
Conclusion
In conclusion, HNPA is a chemical compound with unique properties that make it a promising candidate for medical research. Its potential as a cancer treatment and its neuroprotective properties make it an area of interest for future research. While there are limitations to working with HNPA in lab experiments, its potential benefits make it a valuable area of study.

Synthesis Methods

The synthesis of HNPA involves the reaction of 4-hydroxyacetophenone and 1-naphthalenol in the presence of acetic anhydride and a catalyst. The reaction occurs through the formation of an intermediate compound, which is then converted into HNPA through a series of chemical reactions.

Scientific Research Applications

HNPA has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-15-10-8-14(9-11-15)19-18(21)12-22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXDLXGTKQPQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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